Structural Elucidation and Physicochemical Characterization of 6-Ethoxy-5-nitroquinoline-4-carboxamide
Structural Elucidation and Physicochemical Characterization of 6-Ethoxy-5-nitroquinoline-4-carboxamide
Executive Summary & Strategic Context
In the high-stakes arena of kinase inhibitor development, the quinoline-4-carboxamide scaffold serves as a critical pharmacophore (e.g., Lenvatinib analogs).[1] The specific derivative 6-Ethoxy-5-nitroquinoline-4-carboxamide represents a challenging synthetic intermediate due to the "peri-interaction"—the extreme steric crowding between the carboxamide at position C4 and the nitro group at position C5.[1]
This guide provides a definitive structural analysis workflow. Unlike standard quality control (QC) protocols, this document focuses on regio-differentiation : proving the nitro group is at the C5 position rather than the thermodynamically favored C7 or C8 positions during nitration.
Key Technical Challenge: Distinguishing the 5-nitro regioisomer from the 7-nitro impurity using self-validating NMR and HRMS protocols.
Synthetic Logic & Impurity Profiling[1][2]
To analyze the structure, one must understand its origin. The synthesis typically involves the nitration of 6-ethoxyquinoline-4-carboxamide.[1] The ethoxy group at C6 is an ortho/para director.
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Electronic Direction: The C6-ethoxy group directs electrophilic aromatic substitution (nitration) to C5 (ortho) and C7 (ortho).[1]
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Steric Hindrance: The C4-carboxamide creates a "peri-effect," sterically shielding C5. Consequently, C7-nitro is often the major product , while the desired C5-nitro is the minor, high-value isomer .
This necessitates a rigorous analytical filter to reject the C7-isomer.
Visualization: Synthetic Pathway & Regio-Selectivity
Caption: Synthetic divergence showing the competition between the desired 5-nitro target and the 7-nitro impurity due to steric crowding at the peri-position.
Physicochemical Profile
| Property | Value (Predicted) | Analytical Implication |
| Molecular Formula | C₁₂H₁₁N₃O₄ | Monoisotopic Mass: 261.0750 Da |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; soluble in DMSO, limited in water.[1] |
| pKa (Quinoline N) | ~2.5 (Suppressed) | The 5-NO₂ group is strongly electron-withdrawing, reducing basicity.[1] |
| H-Bond Donors | 2 (Amide NH₂) | Broad signals in proton NMR; exchangeable with D₂O.[1] |
| Topological Polar Surface Area | ~105 Ų | High polarity suggests good retention on C18 columns. |
Structural Elucidation: The "Self-Validating" Protocol
A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm formula and observe "Ortho Effect" fragmentation.
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
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Target Ion: [M+H]⁺ = 262.0823 m/z.[1]
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Diagnostic Fragmentation:
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Loss of NH₃ (17 Da): Characteristic of primary amides.
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Loss of OH/H₂O (17/18 Da): In 5-nitro isomers, the nitro oxygen can interact with the C4-amide hydrogen (ortho effect), leading to water loss and cyclization. This is less prevalent in the 7-nitro isomer.[1]
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Loss of NO₂ (46 Da): Standard nitroaromatic cleavage.
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B. NMR Spectroscopy: The Definitive Regio-Proof
Objective: Distinguish 5-nitro from 7-nitro using spin-spin coupling logic.
Hypothesis:
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If 5-Nitro (Target): The benzene ring has protons at C7 and C8. These are vicinal (neighbors).[1]
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Observation: Two doublets with J ≈ 9.0 Hz (Ortho coupling).[1]
-
-
If 7-Nitro (Impurity): The benzene ring has protons at C5 and C8. These are para to each other (separated by substituents).
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Observation: Two singlets (or small meta-coupling J ≈ 1-2 Hz).[1]
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Experimental Protocol: 1H NMR
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Solvent: DMSO-d₆ (Chloroform-d may cause solubility issues and aggregation).[1]
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Concentration: 5–10 mg in 600 µL.
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Acquisition: 64 scans, 30° relaxation delay (to integrate amide protons accurately).
Data Interpretation Table
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Structural Logic |
| H-2 | 8.9 – 9.1 | Doublet | ~4.5 Hz | Adjacent to N1; most deshielded.[1] |
| H-3 | 7.6 – 7.8 | Doublet | ~4.5 Hz | Coupled to H2. |
| H-7 | 7.5 – 7.7 | Doublet | 9.0 Hz | CRITICAL PROOF: Coupled to H8. |
| H-8 | 8.1 – 8.3 | Doublet | 9.0 Hz | CRITICAL PROOF: Coupled to H7.[1] |
| Ethoxy (-CH₂-) | 4.2 – 4.4 | Quartet | 7.0 Hz | Standard ethyl pattern.[1] |
| Ethoxy (-CH₃) | 1.4 – 1.5 | Triplet | 7.0 Hz | Standard ethyl pattern.[1] |
Note: If H-7 and H-8 appear as singlets, the synthesis failed, and you have the 7-nitro isomer.[1]
Visualization: NMR Logic Decision Tree
Caption: Decision tree for assigning regio-chemistry based on 1H NMR coupling constants.
Infrared (IR) Spectroscopy
While less specific than NMR, IR confirms the functional groups.[2]
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Amide I (C=O stretch): 1660–1690 cm⁻¹.[1]
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Amide II (N-H bend): 1580–1620 cm⁻¹.[1]
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Nitro (NO₂) Asymmetric: 1530–1550 cm⁻¹.[1]
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Nitro (NO₂) Symmetric: 1340–1360 cm⁻¹.[1]
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Observation: The "peri" steric crowding may cause the nitro bands to shift slightly to higher frequencies due to the twisting of the nitro group out of conjugation with the aromatic ring.
Detailed Experimental Workflow
Protocol 1: Sample Preparation for Regio-Validation[1]
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Isolation: Dissolve crude nitration product in hot Ethanol/Ethyl Acetate (1:1).
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Crystallization: Cool slowly to 4°C. The 7-nitro isomer often crystallizes first due to better planarity. Filter.
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Filtrate Analysis: Evaporate the filtrate (enriched in 5-nitro).
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NMR Prep: Dissolve 10 mg of the filtrate residue in 0.6 mL DMSO-d₆.
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Validation: Run 1H NMR. Look for the AB quartet system (two doublets, J=9Hz) in the 7.0–8.5 ppm region.
Protocol 2: HPLC Purity Method
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 254 nm (aromatic) and 280 nm (nitro-quinoline absorption).[1]
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Expectation: The 5-nitro isomer (more polar/twisted) typically elutes before the 7-nitro isomer (more planar/lipophilic).[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for NMR coupling constants and Nitro group shifts).
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Black, P. J., & Heffernan, M. L. (1964).[1] "The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its derivatives."[3][4] Australian Journal of Chemistry, 17(5), 558-571.[1] Link (Foundational data on Quinoline NMR shifts).[1]
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Ma, Y., et al. (2019). "Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids." Journal of Chemistry. Link (Protocol for Quinoline-4-carboxamide synthesis).[1]
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BenchChem. (2025). "Technical Guide on Mass Spectrometry Fragmentation of Nitroquinoxalines." BenchChem Technical Library. Link (Reference for Nitro-aromatic fragmentation patterns).[1]
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Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities." MilliporeSigma Technical Library. Link (Reference for solvent peaks in DMSO-d6).
Sources
- 1. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
